3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole
CAS No.:
Cat. No.: VC8524358
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
![3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole -](/images/structure/VC8524358.png)
Specification
Molecular Formula | C23H27N3O4 |
---|---|
Molecular Weight | 409.5 g/mol |
IUPAC Name | [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Standard InChI | InChI=1S/C23H27N3O4/c1-28-20-12-16(13-21(29-2)22(20)30-3)23(27)26-10-8-25(9-11-26)15-17-14-24-19-7-5-4-6-18(17)19/h4-7,12-14,24H,8-11,15H2,1-3H3 |
Standard InChI Key | FBAIWUFOUWHOSJ-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole core substituted at the 3-position with a piperazinylmethyl group. The piperazine ring is further functionalized at the 4-position with a 3,4,5-trimethoxybenzoyl moiety. This configuration introduces multiple sites for hydrogen bonding, hydrophobic interactions, and steric effects, which are critical for biological activity .
Key Structural Components:
-
Indole nucleus: A bicyclic aromatic system known for its prevalence in natural products and pharmaceuticals.
-
Piperazine linker: A six-membered diamine ring that enhances solubility and enables structural diversification.
-
Trimethoxybenzoyl group: A lipophilic substituent with electron-rich aromaticity, often associated with tubulin-binding activity .
Computed Descriptors (Analogs):
Synthesis and Development
Palladium-Catalyzed Indole-Piperazine Coupling
The synthesis of 2-(piperazin-1-ylmethyl)indoles, as reported by Cacchi et al., provides a foundational methodology for constructing analogous compounds . This approach involves:
-
Alkyne functionalization: Ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate serves as a precursor.
-
Palladium-mediated cyclization: Pd(OAc)₂ catalyzes the formation of the indole core while introducing the piperazine substituent in a single step .
-
Post-functionalization: The trimethoxybenzoyl group is introduced via acyl chloride coupling to the piperazine nitrogen .
This method achieves 50–66% yields under mild conditions, emphasizing its utility for scalable production .
Challenges in Conformational Analysis
The flexibility of the piperazine linker and steric bulk of the trimethoxybenzoyl group complicate conformational studies. PubChem data for related compounds indicate that 3D conformer generation is often disallowed due to excessive rotational freedom .
Pharmacological Profile
Antimitotic Activity
The trimethoxybenzoyl moiety is a hallmark of colchicine-site tubulin inhibitors, as exemplified by BPR0L075 (6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole) . BPR0L075 inhibits tubulin polymerization at IC₅₀ = 1.2 µM and demonstrates potent antitumor effects in xenograft models . By analogy, 3-{[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methyl}-1H-indole likely shares this mechanism, with the piperazine linker potentially enhancing solubility and tissue penetration .
Comparative Tubulin Inhibition Data:
Compound | IC₅₀ (Tubulin) | Cell Line Activity (IC₅₀) | Source |
---|---|---|---|
BPR0L075 | 1.2 µM | 0.8–2.5 µM (HeLa, MCF-7) | Inxight |
Colchicine | 0.4 µM | 0.1–0.6 µM | Literature |
Antiangiogenic and Chemosensitizing Effects
Piperazine-containing indoles enhance the efficacy of cisplatin by modulating survivin expression, a protein that stabilizes microtubules and confers drug resistance . In murine models, co-administration with cisplatin reduced tumor volume by 78% compared to monotherapy .
Pharmacokinetics and Metabolism
Biotransformation Pathways
Studies on BPR0L075 reveal that hepatic microsomes metabolize the trimethoxybenzoyl group via O-demethylation and hydroxylation, yielding inactive metabolites . The piperazine ring in 3-{[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methyl}-1H-indole may undergo N-oxidation or dealkylation, necessitating further profiling .
Plasma Pharmacokinetics (Rat Model)
Parameter | BPR0L075 | Analog (Projected) |
---|---|---|
t₁/₂ | 4.2 h | 5.8 h (estimated) |
Cₘₐₓ | 1.8 µg/mL | 2.3 µg/mL (estimated) |
AUC₀–₂₄ | 14.7 µg·h/mL | 18.9 µg·h/mL (estimated) |
Data adapted from LC-MS/MS studies of BPR0L075 .
Structure-Activity Relationships (SAR)
Role of the Piperazine Linker
-
N-Methylation: Reduces basicity, improving blood-brain barrier penetration .
-
Chain Length: Shorter linkers (e.g., methyl vs. ethyl) enhance tubulin binding affinity by minimizing steric hindrance .
Trimethoxybenzoyl Substitutions
-
Methoxy Positioning: 3,4,5-Trimethoxy configurations maximize hydrophobic interactions with tubulin’s colchicine site .
-
Electron-Withdrawing Groups: Nitro or fluoro substituents at the 2-position increase potency but reduce metabolic stability .
Future Directions
-
Synthetic Optimization: Develop enantioselective routes to explore chirality-dependent activity.
-
Combination Therapies: Evaluate synergy with immune checkpoint inhibitors or PARP inhibitors.
-
Prodrug Strategies: Mask the piperazine nitrogen to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume